2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone, with the nitrogen atom substituted by a 4-methyl-1,3-thiazol-2-yl moiety. This compound belongs to a broader class of 2-(2,4-dichlorophenoxy)acetic acid derivatives, which are known for their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .
Key structural features include:
- 2,4-Dichlorophenoxy group: Enhances lipophilicity and influences receptor binding.
Properties
Molecular Formula |
C12H10Cl2N2O2S |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-7-6-19-12(15-7)16-11(17)5-18-10-3-2-8(13)4-9(10)14/h2-4,6H,5H2,1H3,(H,15,16,17) |
InChI Key |
YEIDLLICUFXJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Method
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methyl-1,3-thiazol-2-amine in anhydrous dichloromethane (DCM) (Equation 3):
Conditions :
Carbodiimide-Mediated Coupling
Alternatively, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (Equation 4):
Optimization Data :
Purification and Characterization
Purification Methods :
Analytical Data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to thiazole derivatives exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide have shown selective activity against human lung adenocarcinoma cells (A549) with IC₅₀ values suggesting effective inhibition of tumor growth .
Anti-inflammatory Properties
The compound's structural analogs have been noted for their ability to selectively inhibit the COX-2 enzyme, which is crucial in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .
| Compound | Target Cell Line | IC₅₀ Value |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-N-(4-methylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | ~23.30 µM |
| Related Thiazole Derivatives | Various Cancer Cell Lines | Varies by compound |
Herbicidal Activity
Compounds containing the 2,4-dichlorophenoxy group are well-known for their herbicidal properties. They function by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action has been utilized in developing selective herbicides for controlling broadleaf weeds in cereal crops .
Pest Control
The thiazole moiety has also been linked to increased efficacy in pest control formulations. Research indicates that thiazole derivatives can act as effective insecticides due to their neurotoxic effects on pests .
Case Studies
-
Synthesis and Characterization :
A study focused on synthesizing thiazole derivatives from 2-(4-chlorophenoxy)acetic acid and various amines demonstrated the compound's potential as a precursor for more complex molecules with enhanced biological activity. The characterization was done using spectroscopic methods and confirmed through single-crystal X-ray diffraction . -
Biological Testing :
In another study, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing that certain modifications to the thiazole structure significantly improved anticancer activity. The results indicated a direct correlation between structural changes and biological efficacy .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Table 1: Structural Variations in Heterocyclic Substitutents
Key Observations :
- Replacement of the thiazole ring with pyridine (Compound 533) shifts activity from anti-inflammatory to plant growth regulation, highlighting the critical role of heterocycle electronic properties .
- The 1,2,4-triazole group in WH7 confers auxin-like activity, suggesting that nitrogen-rich heterocycles may enhance interaction with plant hormone receptors .
- The position of chlorine atoms on the phenoxy group (2,4- vs. 3,4-) influences molecular conformation and crystal packing, as seen in .
Functional Analogues with Modified Phenoxy Groups
Table 2: Impact of Phenoxy Substituent Modifications
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H10Cl2N2O2S
- Molecular Weight : 317.19 g/mol
- CAS Number : 37666-25-4
Biological Activity Overview
The compound exhibits various biological activities, primarily in the fields of anti-inflammatory and antimicrobial effects. The presence of the thiazole ring contributes significantly to its pharmacological profile.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid can selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation. The thiazole moiety enhances this activity, making it a promising candidate for developing anti-inflammatory drugs .
2. Antimicrobial Activity
The compound has shown effectiveness against several bacterial strains. A study highlighted its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be significantly lower than those of standard antibiotics, indicating potent antimicrobial properties .
The biological activity of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be attributed to its ability to interact with specific biological targets:
- COX Inhibition : The compound's structural features allow it to bind effectively to the active site of COX enzymes, particularly COX-2, leading to reduced inflammation.
- Membrane Disruption : Its lipophilic nature enables it to disrupt bacterial membranes, contributing to its antimicrobial effects.
Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that the incorporation of the dichlorophenoxy group significantly enhanced antimicrobial efficacy against multiple pathogens. The compound exhibited an MIC range between 0.7–15.62 μg/mL against tested bacterial strains .
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies using animal models showed that administration of the compound resulted in significant reduction in edema and inflammatory markers compared to control groups. This suggests a promising therapeutic potential for treating inflammatory conditions .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid with 2-amino-4-methylthiazole. A standard approach includes:
- Step 1: Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2: Dropwise addition of chloroacetyl chloride to the amine-containing intermediate under controlled temperatures (20–25°C) to prevent side reactions .
- Step 3: Purification via recrystallization from ethanol-DMF mixtures and monitoring by thin-layer chromatography (TLC) .
Key Considerations: Solvent choice (DCM for solubility), stoichiometric ratios (1:1 acid-to-amine), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons from dichlorophenyl), δ 2.3 ppm (methyl group on thiazole), and δ 6.8–7.0 ppm (thiazole C-H) .
- 13C NMR: Signals at ~170 ppm (amide carbonyl) and ~150 ppm (thiazole carbons) .
- Mass Spectrometry (MS): Molecular ion peak [M+H]+ confirmed via high-resolution MS (e.g., m/z 357.02 for C₁₂H₁₀Cl₂N₂O₂S) .
- IR Spectroscopy: Stretching bands at ~1650 cm⁻¹ (C=O amide) and ~1250 cm⁻¹ (C-O phenoxy) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reactivity while avoiding side reactions like hydrolysis .
- Temperature Control: Maintain temperatures below 30°C during acyl chloride addition to prevent thermal degradation .
- Catalyst Screening: Test bases (e.g., TEA vs. pyridine) to improve coupling efficiency in amide bond formation .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HeLa for anticancer studies) and microbial strains (e.g., S. aureus ATCC 25923) across labs .
- Purity Validation: Ensure >98% purity via HPLC (C18 column, acetonitrile-water gradient) to exclude impurities influencing bioactivity .
- Dose-Response Studies: Compare IC₅₀ values across studies; discrepancies may arise from varying solubility in DMSO/PBS buffers .
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The dichlorophenyl group shows high electron-withdrawing potential, enhancing thiazole ring reactivity .
- Molecular Docking: Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. The acetamide moiety forms hydrogen bonds with Lys721, while the dichlorophenyl group occupies hydrophobic pockets .
Data Contradiction Analysis
Example: Varying yields (60–85%) reported for the same synthetic route .
Resolution:
- By-Product Identification: Use LC-MS to detect unreacted starting materials or hydrolysis products (e.g., free carboxylic acid).
- Solvent Purity: Trace water in DCM reduces EDC·HCl efficiency; dry solvents over molecular sieves .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
